4-Chloro-2-(trifluoromethyl)quinolin-8-ol
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Overview
Description
4-Chloro-2-(trifluoromethyl)quinolin-8-ol: is a chemical compound with the molecular formula C10H5ClF3NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position, a trifluoromethyl group at the 2nd position, and a hydroxyl group at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Chlorination: The chlorine atom can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 4-Chloro-2-(trifluoromethyl)quinolin-8-ol can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Chloro-2-(trifluoromethyl)quinolin-8-ol is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-8-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Comparison: 4-Chloro-2-(trifluoromethyl)quinolin-8-ol is unique due to the presence of the hydroxyl group at the 8th position, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity compared to non-fluorinated analogs. The chlorine atom provides a site for further functionalization through substitution reactions .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-4-8(10(12,13)14)15-9-5(6)2-1-3-7(9)16/h1-4,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIDUTTVQCFPKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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